molecular formula C19H22ClFN2O2S B10951035 1-(2-Chloro-6-fluorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine

1-(2-Chloro-6-fluorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B10951035
M. Wt: 396.9 g/mol
InChI Key: HHFAQMJZTDPBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:

    Chlorination and Fluorination: Starting from piperazine, the chlorination of the benzyl position at the 2-position and subsequent fluorination at the 6-position yield the desired intermediate.

    Alkylation: The final step involves alkylation of the piperazine nitrogen with the 2,5-dimethylphenyl group.

Industrial Production: Industrial production methods may vary, but the above synthetic route provides a foundation for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions:

    Substitution Reactions: The chloro and fluorobenzyl groups are susceptible to substitution reactions.

    Reduction: Reduction of the sulfonyl group may yield different derivatives.

    Oxidation: Oxidation of the piperazine ring could lead to new compounds.

Common reagents include Lewis acids, nucleophiles, and reducing agents. Major products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related piperazine derivatives. Its distinct features set it apart in terms of structure and reactivity.

Remember that further research and experimentation are essential to fully understand this compound’s properties and applications.

Properties

Molecular Formula

C19H22ClFN2O2S

Molecular Weight

396.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(2,5-dimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H22ClFN2O2S/c1-14-6-7-15(2)19(12-14)26(24,25)23-10-8-22(9-11-23)13-16-17(20)4-3-5-18(16)21/h3-7,12H,8-11,13H2,1-2H3

InChI Key

HHFAQMJZTDPBHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.